molecular formula C12H23NO B12286185 N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine

N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12286185
M. Wt: 197.32 g/mol
InChI Key: RGCJBPFDSAVDED-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23NO/c1-14-7-3-2-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3

InChI Key

RGCJBPFDSAVDED-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CC2CCC1C2

Origin of Product

United States

Chemical Reactions Analysis

N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine can be compared with other norcamphor derivatives such as:

This compound stands out due to its unique structure and specific binding properties, making it a valuable compound for further research and development .

Biological Activity

N-(4-Methoxybutyl)bicyclo[2.2.1]heptan-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological effects. This article explores its biological activity, including its mechanism of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C_{12}H_{19}N
  • Molecular Weight: 191.29 g/mol
  • IUPAC Name: this compound

The bicyclic structure contributes to its unique pharmacological properties, particularly in relation to receptor binding and neuroactivity.

This compound has been studied for its interaction with the NMDA receptor, a critical component in synaptic plasticity and memory function. Research indicates that this compound acts as an uncompetitive antagonist at the NMDA receptor's phencyclidine (PCP) binding site, similar to other known NMDA antagonists such as memantine .

Neuroprotective Effects

Studies have shown that compounds structurally related to this compound exhibit neuroprotective properties in various models of neurodegeneration. For instance, in vitro toxicity studies using neuronal cell lines (e.g., N2a) demonstrated that these compounds have acceptable toxicity profiles with IC50 values above 150 μM, indicating potential for therapeutic use without significant cytotoxicity at lower concentrations .

Case Studies

  • Toxicity Assessment : A comparative study highlighted that this compound showed a dose-dependent toxicity profile similar to memantine when tested on MDCK and N2a cell lines. This suggests a therapeutic index that could be acceptable for clinical applications if further validated through clinical trials .
  • Anticonvulsant Activity : In previous research, derivatives of bicyclo[2.2.1]heptan-2-amines were identified as having anticonvulsant properties, making them candidates for further development in treating epilepsy and other seizure disorders .

Comparative Toxicity Data

CompoundIC50 (μM)Cell Line Tested
This compound>150N2a
Memantine~100N2a
2-Phenyl-N-(piperidin-1-yl)ethyl...<100MDCK

This table summarizes the comparative toxicity data of this compound against established compounds.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound, including:

  • In Vivo Studies : Animal models to assess efficacy and safety.
  • Mechanistic Studies : Detailed investigations into receptor interactions and downstream signaling pathways.
  • Clinical Trials : Evaluating therapeutic potential in humans for conditions like Alzheimer's disease and epilepsy.

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